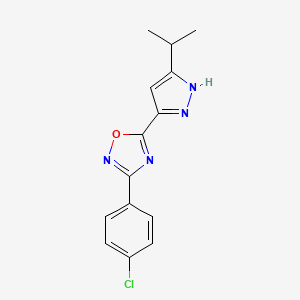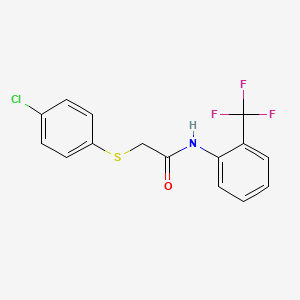
2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a chlorophenyl group (a phenyl ring with a chlorine atom), and an acetamide group (CH3CONH2). The presence of these groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The trifluoromethyl group is a strong electron-withdrawing group, which means it can significantly affect the electronic properties of the molecule. The chlorophenyl group is also an electron-withdrawing group, although not as strong as the trifluoromethyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl and chlorophenyl groups. These groups could make the compound more susceptible to nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can influence the compound’s polarity, boiling point, and other properties .
Aplicaciones Científicas De Investigación
Structural Properties and Crystallography
Research on derivatives of 2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has revealed insights into their crystal structures, showcasing the importance of intermolecular interactions. Studies have detailed the angles between aromatic planes and the generation of 3-D arrays through hydrogen bonds and other interactions, highlighting the compound's structural versatility (Boechat et al., 2011).
Synthesis and Chemical Reactions
The synthesis of related compounds has been thoroughly investigated, with research focusing on optimizing reaction conditions to improve yields. For example, the reaction of 4-chlorophenol on N-phenyl dichloroacetamide to synthesize N-phenyl-2,2-di(4-chlorophenoxy)acetamide has been optimized under specific conditions, demonstrating the compound's synthetic accessibility (Tao Jian-wei, 2009).
Molecular Interactions and Supramolecular Assembly
Significant work has been done on understanding the supramolecular assembly facilitated by the hydrogen bonding patterns of acetamide derivatives. The research has revealed the formation of complex three-dimensional architectures, indicating the compound's potential in designing molecular materials (Hazra et al., 2014).
Potential Applications
The synthesized derivatives have been evaluated for various potential applications, including antibacterial activities and interactions with biological targets. For instance, certain synthesized compounds have shown moderate to good activity against bacteria, suggesting potential pharmaceutical applications (Desai et al., 2008). Additionally, some studies have investigated the antifungal and plant growth-regulating activities of compounds containing the thioacetamide group, indicating a broad spectrum of potential applications (Li Fa-qian et al., 2005).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-chloro-2-(trifluoromethyl)phenyl isocyanate, have been used in the synthesis of various pharmaceuticals and agrochemicals . The specific targets would depend on the final product in which this compound is used.
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could be critical for its interaction with its targets.
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound could potentially affect pathways involving these intermediates.
Result of Action
Given the compound’s potential role in the trifluoromethylation of carbon-centered radical intermediates , it could potentially influence the structure and function of these intermediates.
Action Environment
The synthesis of similar compounds has been shown to be influenced by factors such as the molar ratio of reactants and reaction temperature . This suggests that environmental conditions could potentially influence the compound’s action.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-10-5-7-11(8-6-10)22-9-14(21)20-13-4-2-1-3-12(13)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEAELDAKZPWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
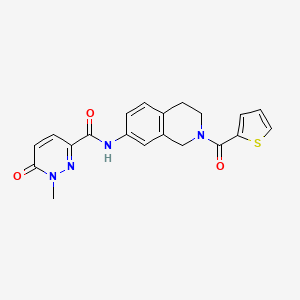
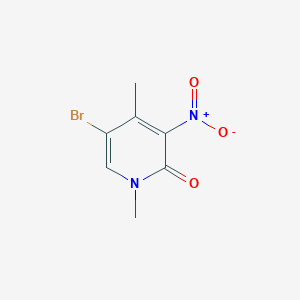
![1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2440414.png)


![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)
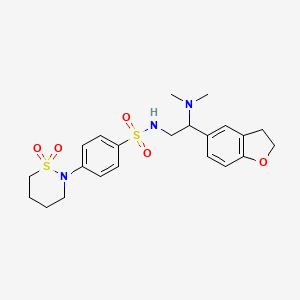
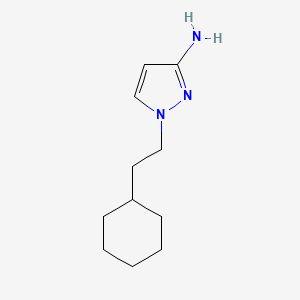
![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2440424.png)
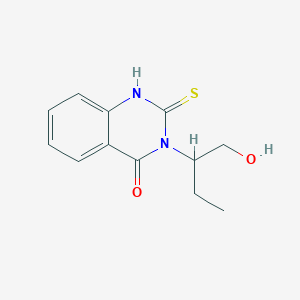

![2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2440429.png)
